molecular formula C11H12N2O2S B7728675 2-(4-ethoxyanilino)-1,3-thiazol-4-one

2-(4-ethoxyanilino)-1,3-thiazol-4-one

Cat. No.: B7728675
M. Wt: 236.29 g/mol
InChI Key: XOAGWHBBYSSMOR-UHFFFAOYSA-N
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Description

2-(4-Ethoxyanilino)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring substituted with an ethoxyanilino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyanilino)-1,3-thiazol-4-one typically involves the condensation of 4-ethoxyaniline with a thiazole derivative. One common method involves the reaction of 4-ethoxyaniline with 2-bromo-1-phenylethan-1-one in the presence of thiourea in ethanol . This reaction proceeds under reflux conditions to yield the desired thiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The ethoxyanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

2-(4-Ethoxyanilino)-1,3-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-1,3-thiazol-4-one involves its interaction with biological targets, such as enzymes or receptors. The ethoxyanilino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the ethoxyanilino group and the thiazole ring, which imparts distinct chemical and biological properties. Its potential antimicrobial activity and versatility in chemical synthesis make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethoxyanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGWHBBYSSMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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